Ácido 2-fluoro-3-metoxipirimidina-5-borónico

Descripción general

Descripción

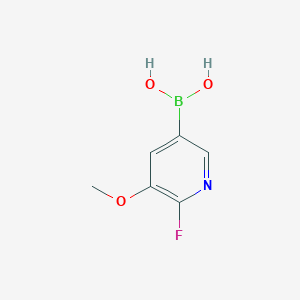

“2-Fluoro-3-methoxypyridine-5-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance with a molecular weight of 170.94 .

Synthesis Analysis

The synthesis of “2-Fluoro-3-methoxypyridine-5-boronic acid” involves several steps. One of the methods used is the protodeboronation of pinacol boronic esters . This method involves a radical approach and is paired with a Matteson–CH2–homologation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-methoxypyridine-5-boronic acid” can be represented by the SMILES stringCc1cc(cnc1F)B(O)O . This represents the connectivity and arrangement of atoms in the molecule. Chemical Reactions Analysis

“2-Fluoro-3-methoxypyridine-5-boronic acid” is involved in various chemical reactions. One of the key reactions is the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and is widely used in carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis

“2-Fluoro-3-methoxypyridine-5-boronic acid” is a solid substance . It has a molecular weight of 170.94 and is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Ácido 2-fluoro-3-metoxipirimidina-5-borónico: se utiliza en aplicaciones de detección debido a su interacción con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta interacción es fundamental tanto en ensayos homogéneos como en detección heterogénea, incluso en la interfaz del material de detección o dentro de la muestra a granel.

Etiquetado biológico y manipulación de proteínas

La capacidad del compuesto para formar complejos estables con dioles permite su uso en etiquetado biológico. Es fundamental en la manipulación y modificación de proteínas, lo cual es esencial para comprender la función e interacción de las proteínas .

Desarrollo terapéutico

Los ácidos borónicos, incluido el ácido 2-fluoro-3-metoxipirimidina-5-borónico, se están explorando por su potencial en el desarrollo terapéutico. Sus propiedades únicas les permiten ser utilizados en la creación de moléculas que pueden interferir con las vías de señalización o inhibir enzimas .

Tecnologías de separación

En el campo de las tecnologías de separación, el ácido 2-fluoro-3-metoxipirimidina-5-borónico puede emplearse para la electroforesis de moléculas glicosiladas, lo que ayuda a la separación y análisis de muestras biológicas complejas .

Sistemas de liberación controlada

Este compuesto también se utiliza en el desarrollo de polímeros para la liberación controlada de fármacos como la insulina. El grupo borónico puede responder a los cambios en los niveles de glucosa, lo que lo hace adecuado para el manejo de la diabetes .

Química agrícola

This compound: sirve como precursor para la síntesis de herbicidas e insecticidas. Su componente de flúor imparte propiedades físicas y biológicas únicas que son ventajosas en aplicaciones agrícolas .

Radiobiología e imagenología

Las piridinas fluoradas, derivadas de compuestos como el ácido 2-fluoro-3-metoxipirimidina-5-borónico, se utilizan en la síntesis de agentes de imagenología para la radiobiología. Estos agentes son particularmente valiosos en la investigación y el tratamiento del cáncer .

Industrias cosmética y de recubrimientos

Por último, este compuesto encuentra aplicaciones en las industrias cosmética y de recubrimientos. Se utiliza en productos que van desde cosméticos hasta recubrimientos e incluso velas, lo que demuestra su versatilidad .

Mecanismo De Acción

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The 2-Fluoro-3-methoxypyridine-5-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The 2-Fluoro-3-methoxypyridine-5-boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-methoxypyridine-5-boronic acid ’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-methoxypyridine-5-boronic acid can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . Additionally, the storage temperature can affect the stability of the compound .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Fluoro-3-methoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid group in 2-Fluoro-3-methoxypyridine-5-boronic acid interacts with palladium catalysts, facilitating the transmetalation step in the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can be exploited in enzyme inhibition studies .

Cellular Effects

The effects of 2-Fluoro-3-methoxypyridine-5-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Fluoro-3-methoxypyridine-5-boronic acid can inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance . Additionally, this compound can affect cell signaling pathways by interacting with proteins that play key roles in signal transduction, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 2-Fluoro-3-methoxypyridine-5-boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2-Fluoro-3-methoxypyridine-5-boronic acid can bind to specific proteins, altering their conformation and function. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Fluoro-3-methoxypyridine-5-boronic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as extreme pH or temperature, can lead to the breakdown of the compound and a reduction in its efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that 2-Fluoro-3-methoxypyridine-5-boronic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation .

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-methoxypyridine-5-boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical assays and therapeutic applications . At higher doses, 2-Fluoro-3-methoxypyridine-5-boronic acid can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

2-Fluoro-3-methoxypyridine-5-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes that play key roles in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, 2-Fluoro-3-methoxypyridine-5-boronic acid can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and cellular metabolism . Additionally, this compound can interact with cofactors such as NADH or FADH2, further influencing metabolic pathways and cellular energy balance .

Transport and Distribution

The transport and distribution of 2-Fluoro-3-methoxypyridine-5-boronic acid within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, 2-Fluoro-3-methoxypyridine-5-boronic acid can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-Fluoro-3-methoxypyridine-5-boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Fluoro-3-methoxypyridine-5-boronic acid may be localized to the mitochondria, where it can influence metabolic processes and energy production . Additionally, this compound can be targeted to the nucleus, where it may affect gene expression and transcriptional regulation .

Propiedades

IUPAC Name |

(6-fluoro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTUGWODSACCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249609 | |

| Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451392-07-6 | |

| Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,10-Dioxadispiro[2.2.4.2]dodecane](/img/structure/B1488021.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)

![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)